N-(4-Hydroxy-3-nitrophenyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanesulfonamide, N-(4-hydroxy-3-nitrophenyl)-, is an organic compound with the molecular formula C7H8N2O5S It is characterized by the presence of a methanesulfonamide group attached to a 4-hydroxy-3-nitrophenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-(4-hydroxy-3-nitrophenyl)-, typically involves the reaction of 4-hydroxy-3-nitroaniline with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of Methanesulfonamide, N-(4-hydroxy-3-nitrophenyl)-, follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Methanesulfonamide, N-(4-hydroxy-3-nitrophenyl)-, undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include various derivatives of Methanesulfonamide, N-(4-hydroxy-3-nitrophenyl)-, such as amino derivatives, alkylated products, and acylated products .
Wissenschaftliche Forschungsanwendungen
Methanesulfonamide, N-(4-hydroxy-3-nitrophenyl)-, has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Methanesulfonamide, N-(4-hydroxy-3-nitrophenyl)-, involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit enzymes involved in cell proliferation, making it a potential anticancer agent. The exact molecular pathways and targets are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Methanesulfonamide, N-(4-hydroxy-3-nitrophenyl)-, can be compared with other similar compounds, such as:
N-(4-nitro-2-phenoxyphenyl)methanesulfonamide (nimesulide): Known for its anti-inflammatory and analgesic properties.
(4-nitrophenyl)sulfonyltryptophan: Investigated for its potential biological activities.
These compounds share similar structural features but differ in their specific functional groups and biological activities, highlighting the uniqueness of Methanesulfonamide, N-(4-hydroxy-3-nitrophenyl)- .
Eigenschaften
CAS-Nummer |
89131-37-3 |
---|---|
Molekularformel |
C7H8N2O5S |
Molekulargewicht |
232.22 g/mol |
IUPAC-Name |
N-(4-hydroxy-3-nitrophenyl)methanesulfonamide |
InChI |
InChI=1S/C7H8N2O5S/c1-15(13,14)8-5-2-3-7(10)6(4-5)9(11)12/h2-4,8,10H,1H3 |
InChI-Schlüssel |
DPORWUYRVLHXJT-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)NC1=CC(=C(C=C1)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.